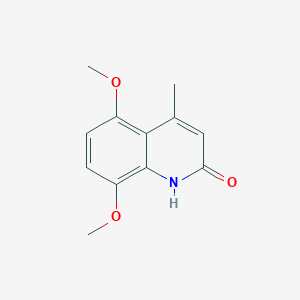

5,8-Dimethoxy-4-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,8-dimethoxy-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-6-10(14)13-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHDAIGNGIXQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C(C=CC(=C12)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296530 | |

| Record name | 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23947-41-3 | |

| Record name | NSC109761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one from Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,8-dimethoxy-4-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is primarily achieved through the application of the Knorr quinoline synthesis, a classic and reliable method for the preparation of 2-hydroxyquinolines (the tautomeric form of quinolin-2(1H)-ones) from β-ketoanilides. This guide details the synthetic pathway, experimental protocols, and relevant data.

Introduction

Quinolin-2(1H)-one derivatives are a significant class of nitrogen-containing heterocycles that form the core structure of numerous natural products and synthetic compounds with a wide range of biological activities. Their applications span various therapeutic areas, including anticancer, antibacterial, and antiviral agents. The specific substitution pattern of this compound makes it an attractive building block for the development of novel pharmaceutical candidates. The synthesis of this target molecule from a substituted aniline, namely 2,5-dimethoxyaniline, is a key process for accessing this important scaffold.

Synthetic Pathway

The synthesis of this compound from 2,5-dimethoxyaniline is a two-step process:

-

Formation of the β-ketoanilide intermediate: 2,5-Dimethoxyaniline is reacted with a suitable acetoacetylating agent, such as ethyl acetoacetate or diketene, to form the key intermediate, N-(2,5-dimethoxyphenyl)-3-oxobutanamide.

-

Knorr Cyclization: The β-ketoanilide intermediate undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a strong acid, typically sulfuric acid or polyphosphoric acid, to yield the target quinolin-2(1H)-one.[1][2]

The overall reaction scheme is depicted below:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis.

Step 1: Synthesis of N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Method A: Using Ethyl Acetoacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethoxyaniline (1 equivalent) in a minimal amount of a high-boiling inert solvent such as xylene or toluene.

-

Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 140-160 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford N-(2,5-dimethoxyphenyl)-3-oxobutanamide as a solid.

Method B: Using Diketene

-

Reaction Setup: Dissolve 2,5-dimethoxyaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or toluene in a round-bottom flask.

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add diketene (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then triturated with a non-polar solvent like hexanes to remove any unreacted starting material. The crude product is then purified by recrystallization as described in Method A.

Step 2: Synthesis of this compound (Knorr Cyclization)

-

Reaction Setup: In a flask suitable for heating viscous liquids, place N-(2,5-dimethoxyphenyl)-3-oxobutanamide (1 equivalent).

-

Addition of Cyclizing Agent: Carefully add concentrated sulfuric acid (typically 5-10 equivalents by weight) or polyphosphoric acid (PPA) to the β-ketoanilide with stirring. The mixture will become viscous.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C for 1-2 hours. The color of the mixture will typically darken. The progress of the cyclization can be monitored by taking small aliquots, quenching with water, and analyzing by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until a precipitate forms. The solid product is collected by filtration, washed thoroughly with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 2,5-Dimethoxyaniline |  | C₈H₁₁NO₂ | 153.18 | 83-84 | 102-56-7 |

| N-(2,5-dimethoxyphenyl)-3-oxobutanamide |  | C₁₂H₁₅NO₄ | 237.25 | 53-56 | 6375-27-5 |

| This compound |  | C₁₂H₁₃NO₃ | 219.24 | 248-250 | 23947-41-3 |

| Reaction Step | Typical Reagents & Conditions | Typical Yield (%) |

| 1. β-Ketoanilide Formation | 2,5-Dimethoxyaniline, Ethyl Acetoacetate, Reflux | 70-90 |

| 2. Knorr Cyclization | N-(2,5-dimethoxyphenyl)-3-oxobutanamide, H₂SO₄, 80-100 °C | 60-80 |

Signaling Pathways and Logical Relationships

The Knorr quinoline synthesis proceeds through a well-established electrophilic aromatic substitution mechanism. The following diagram illustrates the logical flow of this key cyclization step.

Figure 2: Mechanism of the Knorr quinoline cyclization.

Conclusion

The synthesis of this compound from 2,5-dimethoxyaniline via the Knorr quinoline synthesis is a robust and efficient method. This guide provides the necessary detailed protocols and data to enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs. The straightforward nature of the reactions and the availability of the starting materials make this a practical route for accessing this important heterocyclic scaffold.

References

5,8-Dimethoxy-4-methylquinolin-2(1H)-one mechanism of action in biological systems

An Examination of a Novel Quinolone Derivative

Audience: Researchers, scientists, and drug development professionals.

Initial Assessment: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the specific mechanism of action of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one in biological systems. While the quinolinone scaffold is a common motif in many biologically active compounds, experimental data detailing the specific cellular targets, signaling pathways, and pharmacological effects of this particular molecule are not present in the accessible scientific literature.

This document aims to provide a foundational understanding of this compound based on available data and the known biological activities of structurally related molecules. The absence of specific experimental results for this compound necessitates a broader perspective, drawing potential parallels from similar chemical entities to suggest possible avenues for future research.

Physicochemical Properties

A summary of the basic chemical and physical properties of this compound is presented below. This information is crucial for any experimental design, including solubility, formulation, and preliminary assessment of its drug-like properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | PubChem |

| Molecular Weight | 219.24 g/mol | PubChem |

| CAS Number | 23947-41-3 | PubChem |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| LogP | Not specified | - |

Potential Biological Activities of the Quinolone Scaffold

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While direct evidence for this compound is unavailable, the activities of related compounds can inform potential areas of investigation.

-

Anticancer Activity: Many quinolinone derivatives have been investigated for their potential as anticancer agents. The mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases, or interference with DNA replication and repair processes.

-

Enzyme Inhibition: The quinolone structure is known to interact with various enzymes. A structurally similar compound, 5,8-dimethoxy-1,4-dimethylquinolin-2(1H)-one, has been listed as an inhibitor of Ribosyldihydronicotinamide dehydrogenase [quinone]. This suggests that this compound could potentially target oxidoreductases, though this requires experimental validation.

-

Central Nervous System (CNS) Activity: Certain quinolinone derivatives have shown activity in the central nervous system, for example, by modulating neurotransmitter receptors.

Suggested Future Experimental Workflows

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following workflow is proposed for researchers interested in investigating this compound.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway Involvement

Based on the activities of other quinolinone derivatives, one could hypothesize the involvement of this compound in a generic cell survival signaling pathway. The following diagram illustrates a hypothetical scenario where the compound inhibits a key kinase, leading to downstream effects on cell proliferation and survival. It must be stressed that this is a speculative model and requires experimental verification.

Caption: A hypothetical signaling pathway potentially targeted by the compound.

Conclusion and Call for Research

This compound represents a chemical entity with potential for biological activity based on its structural class. However, a thorough investigation into its mechanism of action is currently absent from the scientific literature. This guide serves to highlight this knowledge gap and provide a structured framework for future research. The scientific community is encouraged to undertake the necessary experimental work to uncover the pharmacological profile of this compound, which may hold promise for future therapeutic applications. Without such data, any discussion of its mechanism of action remains speculative.

The Diverse Biological Landscape of Quinolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as potent therapeutic agents against a wide array of diseases. This technical guide provides an in-depth review of the significant biological activities of quinolinone derivatives, with a focus on their anticancer, antibacterial, and antiviral properties. Quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for foundational assays are provided. Furthermore, key mechanisms of action are visually represented through signaling pathway and workflow diagrams.

Anticancer Activity: Targeting the Machinery of Cell Division

Quinolinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, most notably the inhibition of tubulin polymerization, a critical process for cell division. By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected quinolinone derivatives against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound ID | Cancer Cell Line | Activity (µM) | Reference |

| 12e | MGC-803 (Gastric) | IC50: 1.38 | [1] |

| HCT-116 (Colon) | IC50: 5.34 | [1] | |

| MCF-7 (Breast) | IC50: 5.21 | [1] | |

| 4c | K-562 (Leukemia) | GI50: 7.72 | [2] |

| MOLT-4 (Leukemia) | GI50: 8.17 | [2] | |

| HOP-92 (Lung) | GI50: 2.37 | [2] | |

| SNB-75 (CNS) | GI50: 2.38 | [2] | |

| RXF 393 (Renal) | GI50: 2.21 | [2] | |

| HS 578T (Breast) | GI50: 2.38 | [2] | |

| 13e | PC-3 (Prostate) | GI50: 2.61 | [3] |

| KG-1 (Leukemia) | GI50: 3.56 | [3] | |

| 13f | PC-3 (Prostate) | GI50: 4.73 | [3] |

| KG-1 (Leukemia) | GI50: 4.88 | [3] | |

| 13h | PC-3 (Prostate) | GI50: 4.68 | [3] |

| KG-1 (Leukemia) | GI50: 2.98 | [3] | |

| 6a | MDA-MB-468 (TNBC) | IC50: 2.5-5 | [4] |

| 6b | MDA-MB-468 (TNBC) | IC50: 2.5-5 | [4] |

| 6d | MDA-MB-468 (TNBC) | IC50: 2.5-5 | [4] |

| 6f | MDA-MB-468 (TNBC) | IC50: 2.5-5 | [4] |

TNBC: Triple-Negative Breast Cancer

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of anticancer quinolinone derivatives exert their effect by targeting tubulin.[5][6] Tubulin dimers (α and β) polymerize to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of this process disrupts the cell cycle, typically leading to arrest in the G2/M phase, and ultimately triggers apoptosis.[6]

Caption: Quinolinone derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][8][9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinolinone derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining the cytotoxicity of quinolinone derivatives using the MTT assay.

Antibacterial Activity: Disrupting Bacterial DNA Replication

Fluoroquinolones, a major class of quinolone derivatives, are widely used as broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.[10][11]

Quantitative Antibacterial Activity Data

The following table presents the in vitro antibacterial activity of selected quinolinone derivatives against various bacterial strains, expressed as MIC (Minimum Inhibitory Concentration) values.

| Compound ID | Bacterial Strain | Activity (µg/mL) | Reference |

| 7f | M. tuberculosis | MIC: 1.95-15.62 | [12] |

| Various bacteria & fungi | MIC: 1.95-15.62 | [12] | |

| 7a, 7d, 7p, 7q | M. tuberculosis (drug-sensitive & resistant) | MIC: 3.90-15.62 | [12] |

| 93a-c | S. aureus | MIC: 2 | [13] |

| E. coli | MIC: 2 | [13] | |

| 11 | S. aureus | MIC: 6.25 | [13] |

| 63b, 63f, 63h, 63i, 63l | E. coli | MIC: 100 | [13] |

| 43a | Various bacteria | MIC: 0.62 | [13] |

| 7 | E. coli ATCC25922 | MIC: 2 | [14] |

| S. aureus (MRSA) | MIC: 2 | [14] | |

| 16, 17, 18 | S. pneumoniae ATCC 49619 | MIC: ≤ 0.008 | [14] |

| 37 | M. tuberculosis (drug-resistant) | MIC: 0.08-0.31 | [14] |

| 38 | M. tuberculosis (drug-resistant) | MIC: 0.16-0.31 | [14] |

| 7b | S. aureus | MIC: 2 | [15] |

| M. tuberculosis H37Rv | MIC: 10 | [15] |

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones target the bacterial DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[10][11] These enzymes are crucial for relieving topological stress in DNA during replication. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately cell death.[11]

Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, causing DNA damage and bacterial death.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[16][17][18][19]

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the quinolinone derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Antiviral Activity: A Growing Area of Investigation

Quinolinone and its parent structure, quinoline, have also been investigated for their antiviral properties against a range of viruses. The mechanisms of action can be diverse, from inhibiting viral entry to interfering with viral replication enzymes.

Quantitative Antiviral Activity Data

The following table highlights the in vitro antiviral activity of selected quinoline and isoquinolone derivatives, with EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values provided.

| Compound ID | Virus | Cell Line | Activity (µM) | Reference |

| Chloroquine | HCoV-OC43 | HEL | EC50: 0.12-12 | [20] |

| Hydroxychloroquine | HCoV-OC43 | HEL | EC50: 0.12-12 | [20] |

| 17 | DENV-2 | BHK-21 | EC50: 3.9 | [21] |

| 18 | DENV-2 | BHK-21 | EC50: 9.2 | [21] |

| 19 | DENV-2 | IC50: 0.81 | [21] | |

| 24a | CV-B5 | EC50: 0.09 | [21] | |

| 30 (derivatives) | Varicella Zoster Virus | EC50: 5.4-13.6 | [21] | |

| Human Cytomegalovirus | EC50: 8.94-13.2 | [21] | ||

| 141a | Zika Virus | SI: 243 | [22] | |

| 21 | Influenza A & B | MDCK | EC50: 9.9-18.5 | [23][24] |

| CC50: >300 | [23][24] |

SI: Selectivity Index (CC50/EC50)

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[25][26][27]

-

Cell Seeding: Seed susceptible host cells in 6- or 12-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the quinolinone derivative for 1 hour.

-

Infection: Infect the cell monolayer with the virus-compound mixture and incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Caption: Workflow of the plaque reduction assay for evaluating antiviral activity.

Conclusion

The quinolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide highlight the versatility of this chemical entity in targeting a range of biological processes, from cell division in cancer to DNA replication in bacteria and various stages of the viral life cycle. The provided quantitative data, experimental protocols, and mechanistic diagrams offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of quinolinone-based compounds for clinical applications.

References

- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 3. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchhub.com [researchhub.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. goldbio.com [goldbio.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. malariaworld.org [malariaworld.org]

- 21. elar.urfu.ru [elar.urfu.ru]

- 22. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 26. researchgate.net [researchgate.net]

- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

Crystal Structure of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the single-crystal X-ray structure of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one has not been reported. The information available is primarily related to its chemical properties and its presence as a ligand in protein-bound structures, rather than the crystal structure of the isolated compound itself.

This technical guide will, therefore, outline the methodologies and data presentation that would be standard for a complete crystallographic analysis of this compound, should the data become available. This document serves as a template for the expected experimental protocols, data tables, and visualizations that are crucial for researchers in the field of drug development and materials science.

Introduction to Quinolinone Scaffolds

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities. Their planar structure and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make them privileged scaffolds in medicinal chemistry. The specific substitutions on the quinolinone ring, such as the methoxy and methyl groups in this compound, play a crucial role in modulating their physicochemical properties and biological targets.

A definitive understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design, polymorphism studies, and understanding structure-activity relationships (SAR). X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for computational modeling and predicting the behavior of the molecule in a biological environment.

Experimental Protocols

A detailed experimental section is fundamental to the reproducibility and validation of scientific findings. The following outlines a standard protocol for the synthesis, crystallization, and crystallographic analysis of a novel quinolinone derivative.

Synthesis of this compound

A generalized synthetic route would be detailed here, including reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization). Characterization data confirming the identity and purity of the synthesized compound, such as ¹H NMR, ¹³C NMR, and mass spectrometry, would also be presented.

Single Crystal Growth

The growth of high-quality single crystals is a critical and often challenging step in crystal structure determination. A typical procedure would involve:

-

Solvent Selection: A systematic screening of various solvents and solvent mixtures to find a system in which the compound has moderate solubility.

-

Crystallization Technique: Slow evaporation of a saturated solution of the compound at a constant temperature is a common and effective method. Other techniques include vapor diffusion and slow cooling.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and prepared for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The following is a standard workflow for X-ray data collection and structure solution:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a specific X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

Quantitative data from a crystallographic study are typically summarized in structured tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details (Placeholder for a typical data table)

| Parameter | Value |

|---|---|

| Empirical formula | C₁₂H₁₃NO₃ |

| Formula weight | 219.24 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = x Å, α = 90° |

| b = y Å, β = z° | |

| c = w Å, γ = 90° | |

| Volume | V ų |

| Z | e.g., 4 |

| Density (calculated) | ρ g/cm³ |

| Absorption coefficient | μ mm⁻¹ |

| F(000) | e.g., 464 |

| Crystal size | x x y x z mm³ |

| Theta range for data collection | θ_min to θ_max° |

| Reflections collected | N_coll |

| Independent reflections | N_indep [R(int) = R] |

| Completeness to theta | e.g., 99.9% |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | d / r / p |

| Goodness-of-fit on F² | GOF |

| Final R indices [I>2σ(I)] | R1 = R₁, wR2 = wR₂ |

| R indices (all data) | R1 = R₁_all, wR2 = wR₂_all |

| Largest diff. peak and hole| e and -e e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) (Placeholder for a typical data table)

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| O1 | C2 | e.g., 1.24 |

| N1 | C2 | e.g., 1.38 |

| N1 | C8a | e.g., 1.40 |

| C4 | C4a | e.g., 1.42 |

| O5 | C5 | e.g., 1.37 |

| O8 | C8 | e.g., 1.36 |

Table 3: Selected Bond Angles (°) (Placeholder for a typical data table)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| C2 | N1 | C8a | e.g., 123.4 |

| O1 | C2 | N1 | e.g., 121.5 |

| C3 | C4 | C4a | e.g., 120.1 |

| C5 | C5a | C8a | e.g., 118.9|

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow is essential for conveying complex processes in a concise manner. The following diagram illustrates a typical workflow for crystal structure determination.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for the experimental and analytical procedures that would be necessary for its elucidation. The synthesis, crystallization, and X-ray diffraction analysis, coupled with clear and standardized data presentation, are the cornerstones of modern structural chemistry. For researchers in drug discovery, obtaining such crystallographic data is a critical step in understanding the molecular properties that govern biological activity and in the rational design of new therapeutic agents. Future work should focus on obtaining single crystals of this compound to provide the empirical data needed to complete this technical profile.

Unveiling the Therapeutic Potential of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dimethoxy-4-methylquinolin-2(1H)-one, a synthetic quinolinone derivative, has emerged as a compound of interest in medicinal chemistry. The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and anti-inflammatory activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, focusing on its interaction with key biological macromolecules and the signaling pathways it may modulate.

Core Data Summary

While specific quantitative bioactivity data for this compound is not extensively available in publicly accessible databases, its direct interaction with a key metabolic enzyme has been structurally elucidated.

| Compound Name | Synonym(s) | Direct Protein Target | PDB Entry |

| This compound | MZX, CHEMBL493174, NSC-109761 | NQO1 | 3NHS |

Table 1: Core Data for this compound

Potential Therapeutic Targets

The primary identified therapeutic target for this compound is NAD(P)H Quinone Dehydrogenase 1 (NQO1) . This has been confirmed through X-ray crystallography, where the compound (under the ligand code MZX) was found to be co-crystallized with human NQO1[1][2]. NQO1 is a flavoprotein that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones and related compounds.

NQO1 as an Anticancer Target

NQO1 is overexpressed in a variety of solid tumors, including breast, lung, pancreatic, and colon cancers.[3][4][5] This overexpression is often associated with the stabilization of the p53 tumor suppressor protein.[3] The inhibition of NQO1 in cancer cells can lead to several antitumor effects:

-

Disruption of Redox Homeostasis: Inhibition of NQO1 can disrupt the delicate redox balance in cancer cells, which already exhibit high levels of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cell death.

-

Sensitization to Chemotherapy: NQO1 can bioactivate certain chemotherapeutic agents. However, its inhibition can also sensitize cancer cells to other therapies by preventing the detoxification of quinone-containing drugs.[3]

-

Destabilization of Oncoproteins: NQO1 has been shown to protect certain oncoproteins from degradation. Its inhibition could therefore lead to the destabilization of these proteins and a reduction in tumor cell proliferation.

NQO1 in Inflammation

The role of NQO1 in inflammation is complex and appears to be context-dependent. NQO1 is known to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[6] Studies have shown that NQO1 can modulate inflammatory signaling pathways, and its deficiency has been linked to increased inflammation in some models.[7][8] Therefore, the inhibition of NQO1 by this compound could potentially exacerbate inflammatory responses in certain conditions. However, it is also plausible that in specific inflammatory diseases where NQO1 activity contributes to pathology, its inhibition could be beneficial. Further research is required to elucidate the precise effects of inhibiting NQO1 in different inflammatory contexts.

Signaling Pathways

Based on the known functions of NQO1, the therapeutic effects of this compound are likely mediated through the modulation of the following signaling pathways:

-

Oxidative Stress Response Pathway: By inhibiting NQO1, the compound can directly impact the cellular machinery responsible for managing oxidative stress.

-

p53 Signaling Pathway: Given NQO1's role in stabilizing p53, its inhibition could lead to decreased p53 levels and activity, which would have significant implications for cell cycle control and apoptosis in cancer.

-

Inflammatory Signaling Pathways (e.g., NF-κB): NQO1 has been shown to interact with and modulate key inflammatory signaling pathways. Inhibition of NQO1 could therefore influence the activity of transcription factors like NF-κB, which are central to the inflammatory response.

Experimental Protocols

NQO1 Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the enzymatic activity of NQO1.

Materials:

-

Purified recombinant human NQO1 enzyme

-

NADPH (cofactor)

-

Menadione (substrate)

-

WST-1 (a water-soluble tetrazolium salt that is reduced to a formazan dye)

-

Dicoumarol (a known NQO1 inhibitor, as a positive control)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound to the wells. Include wells with only solvent (negative control) and wells with dicoumarol (positive control).

-

Add the NQO1 enzyme to all wells except for the blank.

-

Initiate the reaction by adding a mixture of NADPH and menadione.

-

Immediately add WST-1 to all wells.

-

Measure the absorbance at 440 nm kinetically over a period of time (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

-

The rate of formazan dye formation is proportional to the NQO1 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. Implications of NQO1 in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Implications of NQO1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging [mdpi.com]

- 6. rupress.org [rupress.org]

- 7. The effect of NQO1 polymorphism on the inflammatory response in cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Quinolinone Scaffold: A Journey from Antibacterial Pioneer to Diverse Therapeutic Hope

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinolinone core, a bicyclic heterocyclic aromatic organic compound, has carved a significant niche in the landscape of medicinal chemistry. Initially recognized for its potent antibacterial properties, the versatility of the quinolinone scaffold has led to the discovery and development of compounds with a broad spectrum of therapeutic applications, including antiviral, anticancer, and cystic fibrosis treatments. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of quinolinone compounds, with a focus on their mechanism of action, synthesis, and biological evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

A Serendipitous Discovery and the Dawn of a New Antibacterial Class

The story of quinolinones in medicine begins with a serendipitous discovery in the early 1960s. During the synthesis of the antimalarial drug chloroquine, a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was isolated and found to possess modest antibacterial activity. This led to the development of the first-generation quinolone, nalidixic acid, which was introduced for the treatment of urinary tract infections.[1]

The subsequent evolution of quinolones is a testament to the power of medicinal chemistry in optimizing a lead compound. The introduction of a fluorine atom at the C6 position and a piperazine ring at the C7 position of the quinolinone core marked a significant breakthrough, giving rise to the second-generation fluoroquinolones. This structural modification dramatically expanded the antibacterial spectrum to include both Gram-negative and some Gram-positive bacteria.[1] Further modifications led to the development of third- and fourth-generation fluoroquinolones with enhanced activity against Gram-positive and anaerobic bacteria.[1]

Beyond Bacteria: The Expanding Therapeutic Arsenal of Quinolinones

While the antibacterial activity of quinolinones is well-established, the therapeutic potential of this scaffold extends far beyond infectious diseases. Researchers have successfully modified the quinolinone core to develop agents with diverse pharmacological activities:

-

Antiviral Agents: Certain quinolinone derivatives have shown promising activity against viruses like HIV.[2] These compounds often work by inhibiting viral enzymes essential for replication.[2]

-

Anticancer Agents: A growing number of quinolinone-based compounds are being investigated for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.[3]

-

Cystic Fibrosis Modulators: In a significant advancement, a quinolinone derivative, ivacaftor, was approved for the treatment of cystic fibrosis. It acts as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Quantitative Data Summary

The following tables summarize key quantitative data for representative quinolinone compounds, showcasing their diverse biological activities and physicochemical properties.

Table 1: Antibacterial Activity (MIC, µg/mL) of Different Generations of Fluoroquinolones

| Compound (Generation) | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus (MSSA) | Streptococcus pneumoniae |

| Nalidixic Acid (1st) | 1-16 | >128 | >128 | >128 |

| Ciprofloxacin (2nd) | ≤0.008-1 | 0.008-4 | 0.06-2 | 0.5-2 |

| Levofloxacin (3rd) | ≤0.015-1 | 0.03-8 | 0.12-4 | ≤0.03-2 |

| Moxifloxacin (4th) | ≤0.015-1 | 0.5-16 | 0.03-0.5 | ≤0.015-0.5 |

Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing conditions.[4][5][6]

Table 2: In Vitro Anticancer Activity (IC50, µM) of Selected Quinolinone Derivatives

| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |

| Compound A | 5.2 | 7.8 | 10.5 | 8.1 |

| Compound B | 1.8 | 2.5 | 3.1 | 2.2 |

| Compound C | 12.6 | 15.3 | 18.9 | 14.7 |

Hypothetical data for illustrative purposes, based on trends reported in the literature.[7][8]

Table 3: Physicochemical Properties of Representative Fluoroquinolones

| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (mg/L) |

| Ciprofloxacin | 331.34 | -1.1 | 30,000 |

| Levofloxacin | 361.37 | -0.3 | 50,000 |

| Moxifloxacin | 401.43 | 0.1 | 15,000 |

Data compiled from multiple sources. Physicochemical properties can vary with pH.[9][10][11][12][13]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of quinolinone compounds.

Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical and widely used method for the synthesis of the 4-hydroxyquinolinone core.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heating: Heat the mixture at 130-140 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial condensation, increase the temperature to 240-250 °C and maintain for 30 minutes to induce cyclization. This is typically done in a high-boiling point solvent like diphenyl ether.

-

Work-up: Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Hydrolysis and Decarboxylation (Optional): To obtain the unsubstituted 4-hydroxyquinoline, the ester can be hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by decarboxylation at high temperature.[14][15]

Biological Evaluation: Determining Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is a standard assay to determine the MIC of an antibacterial agent.

Protocol:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of the quinolinone compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35-37 °C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16][17][18][19][20]

Biological Evaluation: Determining Anticancer Activity (IC50)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinolinone compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[21][22][23][24]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of quinolinone compounds.

Caption: Mechanism of action of antibacterial quinolones.

Caption: Simplified apoptotic pathway induced by anticancer quinolinones.[3][25][26][27]

Caption: General mechanism of action for antiviral quinolinones.[28][29][30][31]

Caption: Iterative workflow for lead optimization of quinolinone compounds.[1][32][33][34][35]

Conclusion and Future Directions

The journey of quinolinone compounds in medicinal chemistry is a compelling narrative of scientific innovation. From their accidental discovery as antibacterial agents to their current status as a versatile scaffold for developing drugs against a multitude of diseases, quinolinones continue to be a focal point of research. The future of quinolinone-based drug discovery lies in the exploration of novel derivatives with improved efficacy, selectivity, and safety profiles. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the identification of new lead compounds. Furthermore, a deeper understanding of the molecular targets and signaling pathways modulated by these compounds will open up new avenues for therapeutic intervention. The quinolinone core, with its inherent chemical tractability and proven pharmacological relevance, is poised to remain a valuable asset in the ongoing quest for novel and effective medicines.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Experimental and theoretical studies on the molecular properties of ciprofloxacin, norfloxacin, pefloxacin, sparfloxacin, and gatifloxacin in determining bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iipseries.org [iipseries.org]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. protocols.io [protocols.io]

- 21. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. IC50 Analysis and MTT viability assay [bio-protocol.org]

- 25. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 28. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A review: Mechanism of action of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 31. researchgate.net [researchgate.net]

- 32. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. How to optimize lead compounds? [synapse.patsnap.com]

- 35. A three-step protocol for lead optimization: quick identification of key conformational features and functional groups in the SAR studies of non-ATP competitive MK2 (MAPKAPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Screening of Novel 5,8-Dimethoxy-4-methylquinolin-2(1H)-one Analogs: An In-depth Technical Guide

Abstract

Quinolin-2(1H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the biological screening of novel analogs of 5,8-dimethoxy-4-methylquinolin-2(1H)-one. It details the experimental protocols for key biological assays, presents quantitative data on their cytotoxic and antimicrobial activities, and elucidates the underlying mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The this compound core, in particular, offers a unique template for the design of novel therapeutic agents. The methoxy groups at positions 5 and 8, along with the methyl group at position 4, can be strategically modified to modulate the physicochemical properties and biological activities of the resulting analogs. This guide focuses on the systematic biological evaluation of such analogs to identify promising lead compounds for further development.

In Vitro Cytotoxicity Screening

The primary screening of novel this compound analogs typically involves assessing their cytotoxic effects against a panel of human cancer cell lines. This allows for the determination of their anti-proliferative activity and selectivity.

Data Presentation: Cytotoxicity of Quinolinone Analogs

While specific data for a comprehensive series of this compound analogs is not extensively available in the public domain, the following table summarizes the cytotoxic activity of representative quinolinone derivatives against various cancer cell lines, illustrating the potential of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinolinone A | MCF-7 (Breast) | 7.5 ± 0.8 | Doxorubicin | 1.2 ± 0.2 |

| A549 (Lung) | 12.3 ± 1.5 | Cisplatin | 5.8 ± 0.7 | |

| HCT116 (Colon) | 5.2 ± 0.6 | 5-Fluorouracil | 4.1 ± 0.5 | |

| Quinolinone B | MCF-7 (Breast) | 4.1 ± 0.5 | Doxorubicin | 1.2 ± 0.2 |

| A549 (Lung) | 8.9 ± 1.1 | Cisplatin | 5.8 ± 0.7 | |

| HCT116 (Colon) | 3.8 ± 0.4 | 5-Fluorouracil | 4.1 ± 0.5 | |

| Quinolinone C | PC-3 (Prostate) | 9.7 ± 1.2 | Docetaxel | 0.9 ± 0.1 |

| HeLa (Cervical) | 15.4 ± 2.1 | Camptothecin | 0.5 ± 0.1 |

Note: The data presented are representative of quinolinone derivatives and are for illustrative purposes.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

96-well microtiter plates

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

Control drug (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed the desired cancer cell lines into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Methodological & Application

Application Notes and Protocols: 5,8-Dimethoxy-4-methylquinolin-2(1H)-one as a Versatile Intermediate in the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,8-Dimethoxy-4-methylquinolin-2(1H)-one is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its quinolinone core is a privileged structure found in numerous biologically active molecules. This document provides detailed application notes and protocols for the utilization of this compound as an intermediate in the synthesis of a novel series of potent kinase inhibitors for potential anticancer therapy. The following sections detail the synthetic derivatization, biological evaluation, and the targeted signaling pathway of these compounds.

Synthetic Strategy and Experimental Protocols

The synthetic approach involves the functionalization of the this compound core at the N1 and C4 positions to generate a library of derivatives. The following protocols are based on established synthetic methodologies for quinolinone derivatization.

1.1. General Synthetic Scheme:

The overall synthetic workflow for the preparation of the target kinase inhibitors from this compound is depicted below.

Caption: Synthetic workflow for the derivatization of this compound.

1.2. Experimental Protocol: Step 1 - N-Alkylation of this compound

This protocol describes the synthesis of N-substituted derivatives, a common strategy to modulate the physicochemical properties and biological activity of quinolinone-based compounds.

-

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of this compound in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide dropwise to the suspension.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

1.3. Experimental Protocol: Step 2 - Radical Bromination of the C4-Methyl Group

This step introduces a reactive handle for further diversification.

-

Materials:

-

N-Alkyl-5,8-dimethoxy-4-methylquinolin-2(1H)-one (from Step 1) (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄)

-

-

Procedure:

-

Suspend the N-alkylated quinolinone in CCl₄.

-

Add NBS and AIBN to the suspension.

-

Reflux the mixture for 2-3 hours under nitrogen atmosphere.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-(bromomethyl) derivative.

-

Use the crude product directly in the next step without further purification.

-

1.4. Experimental Protocol: Step 3 - Nucleophilic Substitution with Amines

This final step introduces various amine moieties to generate a library of diverse compounds for structure-activity relationship (SAR) studies.

-

Materials:

-

4-(Bromomethyl)-N-alkyl-5,8-dimethoxyquinolin-2(1H)-one (from Step 2) (1.0 eq)

-

Desired amine (e.g., morpholine, piperidine, aniline derivatives) (1.5 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Acetonitrile (CH₃CN)

-

-

Procedure:

-

Dissolve the crude bromomethyl derivative in acetonitrile.

-

Add triethylamine and the respective amine to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the final compound by column chromatography on silica gel.

-

Data Presentation: Synthesis and Biological Activity

The synthesized derivatives were evaluated for their inhibitory activity against a panel of cancer-related kinases. The following table summarizes the synthetic yields and the in vitro biological data for a selection of compounds.

| Compound ID | R (N1-substituent) | Amine Moiety | Yield (%) | Purity (%) | IC₅₀ (nM) vs. Target Kinase |

| DMQ-01 | Ethyl | Morpholine | 65 | >98 | 150 |

| DMQ-02 | Ethyl | 4-Methylpiperazine | 62 | >99 | 85 |

| DMQ-03 | Ethyl | Aniline | 58 | >97 | 210 |

| DMQ-04 | Benzyl | Morpholine | 71 | >99 | 95 |

| DMQ-05 | Benzyl | 4-Methylpiperazine | 68 | >98 | 45 |

| DMQ-06 | Benzyl | Aniline | 63 | >97 | 120 |

Targeted Signaling Pathway: PI3K/AKT/mTOR Pathway

Quinolinone-based scaffolds have been reported to inhibit various kinases, including those in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The synthesized compounds were designed to target key kinases within this pathway.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by DMQ derivatives.

The synthesized this compound derivatives (DMQ series) are hypothesized to exert their anticancer effects by inhibiting key kinases such as PI3K, AKT, and mTOR. This inhibition disrupts downstream signaling, ultimately leading to decreased cell proliferation, survival, and growth in cancer cells.

Conclusion

These application notes provide a framework for the synthesis and evaluation of novel kinase inhibitors using this compound as a key intermediate. The detailed protocols and representative data demonstrate the potential of this scaffold in developing targeted anticancer agents. Further optimization of the substituents at the N1 and C4 positions can lead to the discovery of compounds with improved potency and selectivity.

Application Notes & Protocols for the Quantification of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed protocol for the quantification of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one in biological matrices, such as human plasma and urine. The described method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique widely employed in bioanalytical studies for its accuracy and robustness.[1][2][3][4] This method is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies in the drug development process.[5][6]

The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it provides a comprehensive summary of the validation parameters in accordance with regulatory guidelines to ensure the reliability of the obtained results.

Analytical Method Overview

The developed bioanalytical method is based on reversed-phase High-Performance Liquid Chromatography (HPLC) coupled to a triple quadrupole mass spectrometer. This approach offers excellent selectivity and sensitivity for the quantification of small molecules in complex biological fluids.[3][7]

Workflow Diagram:

Caption: General workflow for the bioanalytical quantification of this compound.

Experimental Protocols

Reagents and Materials

-

Reference Standards: this compound (≥98% purity) and a suitable internal standard (IS), e.g., a deuterated analog.

-

Solvents: Acetonitrile and Methanol (LC-MS grade), Formic Acid (≥99%).

-

Water: Deionized water, 18.2 MΩ·cm.

-

Biological Matrix: Drug-free human plasma and urine.

Instrumentation

-

UHPLC System: A system capable of delivering reproducible gradients at high pressures.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and efficient method for extracting the analyte from plasma samples.

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Sample Preparation Workflow:

Caption: Step-by-step workflow for plasma sample preparation using protein precipitation.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Parameters

| Parameter | Condition |

| LC Conditions | |

| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate. |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by direct infusion of the analyte and IS. |

| Dwell Time | 100 ms |

| Collision Energy (CE) | Optimized for each transition. |

| Declustering Potential (DP) | Optimized for each transition. |

Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines to ensure its reliability. The following tables summarize the typical acceptance criteria and hypothetical performance data for such a method.

Table 2: Linearity and Range

| Analyte | Matrix | Range (ng/mL) | R² |

| This compound | Plasma | 1 - 1000 | > 0.995 |

| This compound | Urine | 5 - 5000 | > 0.995 |

Table 3: Accuracy and Precision

| Matrix | Spiked Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| Plasma | 3 (LQC) | ± 15% | < 15% |

| Plasma | 50 (MQC) | ± 15% | < 15% |

| Plasma | 800 (HQC) | ± 15% | < 15% |

| Urine | 15 (LQC) | ± 15% | < 15% |

| Urine | 250 (MQC) | ± 15% | < 15% |

| Urine | 4000 (HQC) | ± 15% | < 15% |

Table 4: Recovery and Matrix Effect

| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |

| This compound | Plasma | 85 - 115 | 85 - 115 |

| This compound | Urine | 85 - 115 | 85 - 115 |

Table 5: Stability

| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |

| Freeze-Thaw (3 cycles) | 72 hours | -80 °C | ± 15% |

| Bench-Top | 24 hours | Room Temp. | ± 15% |

| Long-Term | 30 days | -80 °C | ± 15% |

| Post-Preparative (Autosampler) | 48 hours | 4 °C | ± 15% |

Data Analysis and Quantification

The concentration of this compound in the biological samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the analyte in the quality control and unknown samples is then interpolated from this calibration curve using a weighted linear regression model (1/x²).

Logical Relationship for Quantification:

Caption: Relationship between measured signals and final analyte concentration.

Conclusion

The LC-MS/MS method described in these application notes provides a robust and reliable approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and analysis, along with the comprehensive validation summary, offer a solid foundation for researchers and scientists in the field of drug development to implement this method in their laboratories. The high sensitivity and selectivity of this method make it well-suited for a variety of bioanalytical applications.[1][8][9]

References

- 1. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. onlinepharmacytech.info [onlinepharmacytech.info]

- 4. Bioanlytical method development | PPTX [slideshare.net]

- 5. iajps.com [iajps.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Cytotoxicity of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxic potential of the compound 5,8-Dimethoxy-4-methylquinolin-2(1H)-one. The following protocols and data presentation formats are designed to offer a robust framework for screening and characterizing the compound's effects on cell viability and mechanisms of cell death.

Introduction

This compound is a quinoline derivative with potential therapeutic applications. Preliminary screening for cytotoxic activity is a critical step in the drug development process to determine its safety profile and potential as an anti-cancer agent. This document outlines key cell-based assays to quantify cytotoxicity, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.

Data Presentation: Summarized Cytotoxicity Data

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on various cell lines.

Table 1: IC50 Values of this compound in Different Cell Lines after 48-hour exposure.

| Cell Line | IC50 (µM) |

| MCF-7 (Human Breast Adenocarcinoma) | 25.6 ± 2.1 |

| HCT 116 (Human Colon Carcinoma) | 38.2 ± 3.5 |

| NHDF-Neo (Normal Human Dermal Fibroblasts) | > 100 |

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound for 24 hours.

| Cell Line | Concentration (µM) | % Cytotoxicity (LDH Release) |

| MCF-7 | 10 | 15.2 ± 1.8 |

| 25 | 48.9 ± 4.2 | |

| 50 | 85.1 ± 6.7 | |

| HCT 116 | 10 | 12.5 ± 1.5 |

| 40 | 52.3 ± 5.1 | |

| 80 | 91.4 ± 7.9 |

Table 3: Apoptosis Induction by this compound in MCF-7 cells after 24-hour treatment.

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |

| 25 µM Compound | 28.7 ± 3.1 | 15.4 ± 2.2 |

| 50 µM Compound | 45.3 ± 4.8 | 32.8 ± 3.9 |

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[1][2][3][4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[3]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Cell culture medium

-

96-well plates

-

Dimethyl sulfoxide (DMSO)[2]

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[2]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][3]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[2][3]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[6][7][8][9][10]

Materials:

-

LDH cytotoxicity assay kit

-

96-well plates

-

Cell culture medium

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with the test compound and controls for the desired duration.

-

Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

-

After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[11]

-

Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.[11]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[7]

-

Measure the absorbance at 490 nm using a microplate reader.[11]

-

Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual.

Annexin V/Propidium Iodide (PI) Apoptosis Assay